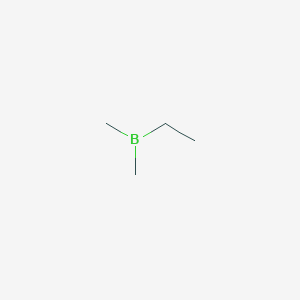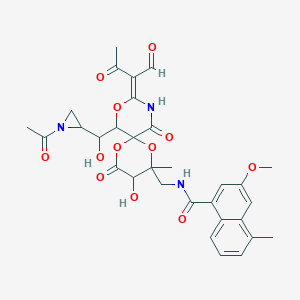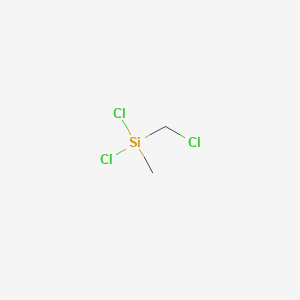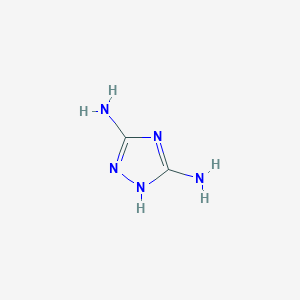
N2-(2,4-Dinitrophenyl)-L-glutamine
Übersicht
Beschreibung
“N2-(2,4-Dinitrophenyl)-L-glutamine” is a compound that includes a 2,4-dinitrophenyl group. 2,4-Dinitrophenol (2,4-DNP) is an organic compound with the formula HOC6H3(NO2)2 . It has been used in explosives manufacturing and as a pesticide and herbicide . In humans, DNP causes dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia .
Molecular Structure Analysis
The molecular structure of 2,4-DNP, a component of “N2-(2,4-Dinitrophenyl)-L-glutamine”, includes two nitro groups (NO2) attached to a benzene ring, along with a hydroxyl group (OH) . The specific molecular structure of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely include these groups, along with additional groups related to the L-glutamine component.Chemical Reactions Analysis
2,4-DNP is known to exhibit significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . It’s also known to help move protons across membranes in cells, resulting in a reduction in the production of ATP .Physical And Chemical Properties Analysis
2,4-DNP is a yellow, crystalline solid with a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions . The specific physical and chemical properties of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on the properties of the L-glutamine component in addition to those of 2,4-DNP.Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
N2-(2,4-Dinitrophenyl)-L-glutamine has been used in chromatographic studies. Allenmark and Andersson (1986) demonstrated the optical resolution of N-(2,4-dinitrophenyl)-amino acids, including glutamine derivatives, using bovine serum albumin silica columns. This method is significant for analyzing bacterial marker compounds like D-alanine and D-glutamic acid in cell wall hydrolysates (Allenmark & Andersson, 1986).
Peptide Studies
Loudfoot and Chan (1967) extended their research on 2,4-dinitrophenyl peptides to include N2-(2,4-Dinitrophenyl)-L-glutamine. They found that electrophoresis and thin-layer chromatography were effective in separating and purifying these peptides, contributing to our understanding of their properties and potential applications (Loudfoot & Chan, 1967).
Immunological Research
N2-(2,4-Dinitrophenyl)-L-glutamine has been involved in immunological studies. Bullock, Katz, and Benacerraf (1975) explored its role in inducing T lymphocyte responses, revealing significant operational differences in tolerance mechanisms between T and B lymphocytes (Bullock et al., 1975).
Glutamine Research
Research by Lacey and Wilmore (2009) on glutamine, a component of N2-(2,4-Dinitrophenyl)-L-glutamine, highlights its unique role in cell metabolism and potential as a conditionally essential amino acid in critically ill patients (Lacey & Wilmore, 2009).
Hapten-Specific Tolerance
Katz, Davie, Paul, and Benacerraf (1971) investigated the administration of nonimmunogenic 2,4-dinitrophenyl conjugates, including those of glutamine, in inducing hapten-specific tolerance. This research contributes to our understanding of antibody responses and immunological tolerance (Katz et al., 1971).
Safety And Hazards
2,4-DNP is considered hazardous. It’s flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It’s also toxic to aquatic life . The safety and hazards of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on these hazards, as well as any additional hazards associated with the L-glutamine component.
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFDVJRECUYJH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298243 | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2,4-Dinitrophenyl)-L-glutamine | |
CAS RN |
1602-41-1 | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1602-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001602411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(2,4-dinitrophenyl)-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)




![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)